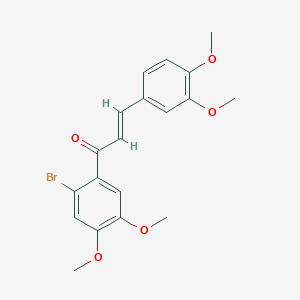
(2E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is an organic compound belonging to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of bromine and methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction scheme is as follows:
-
Starting Materials
- 2-BROMO-4,5-DIMETHOXYBENZALDEHYDE
- 3,4-DIMETHOXYACETOPHENONE
-
Reaction Conditions
- Base: Sodium hydroxide or potassium hydroxide
- Solvent: Ethanol or methanol
- Temperature: Room temperature to reflux conditions
-
Procedure
- Dissolve the starting materials in the solvent.
- Add the base to the reaction mixture.
- Stir the mixture at the desired temperature until the reaction is complete.
- Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
-
Oxidation
- Reagents: Potassium permanganate, chromium trioxide
- Conditions: Acidic or basic medium
- Products: Corresponding carboxylic acids or ketones
-
Reduction
- Reagents: Sodium borohydride, lithium aluminum hydride
- Conditions: Solvent such as ethanol or ether
- Products: Corresponding alcohols
-
Substitution
- Reagents: Nucleophiles such as amines, thiols
- Conditions: Solvent such as dimethylformamide or acetonitrile
- Products: Substituted chalcones
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Solvents: Ethanol, methanol, dimethylformamide, acetonitrile
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Substituted chalcones
科学研究应用
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE has various scientific research applications, including:
-
Chemistry
- Used as a starting material for the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
-
Biology
- Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
- Used in the development of bioactive compounds and pharmaceuticals.
-
Medicine
- Explored for its therapeutic potential in treating various diseases.
- Studied for its interactions with biological targets and pathways.
-
Industry
- Utilized in the production of dyes, pigments, and other industrial chemicals.
- Applied in the development of materials with specific properties.
作用机制
The mechanism of action of (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE involves its interaction with molecular targets and pathways. The compound can:
-
Bind to Enzymes
- Inhibit or activate specific enzymes involved in metabolic pathways.
- Affect the catalytic activity of enzymes, leading to changes in biochemical processes.
-
Interact with Receptors
- Bind to cellular receptors, modulating signal transduction pathways.
- Influence cellular responses such as proliferation, apoptosis, and differentiation.
-
Modulate Gene Expression
- Affect the expression of genes involved in various biological functions.
- Regulate transcription factors and other regulatory proteins.
相似化合物的比较
Similar Compounds
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(4-METHOXYPHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIHYDROXY-PHENYL)-2-PROPEN-1-ONE
- (E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXY-PHENYL)-2-BUTEN-1-ONE
Uniqueness
(E)-1-(2-BROMO-4,5-DIMETHOXYPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPEN-1-ONE is unique due to the presence of both bromine and multiple methoxy groups on the phenyl rings. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. The combination of these functional groups makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C19H19BrO5 |
|---|---|
分子量 |
407.3 g/mol |
IUPAC 名称 |
(E)-1-(2-bromo-4,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H19BrO5/c1-22-16-8-6-12(9-17(16)23-2)5-7-15(21)13-10-18(24-3)19(25-4)11-14(13)20/h5-11H,1-4H3/b7-5+ |
InChI 键 |
OVXUPGHTJZRJMZ-FNORWQNLSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C2=CC(=C(C=C2Br)OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-1-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B14941481.png)
![N-(2-ethyl-6-oxopyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B14941488.png)
![ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(7-methoxy-1,3-benzodioxol-5-yl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B14941492.png)
![6-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941496.png)
![4,4,6-trimethyl-3'-(3-methylphenyl)-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B14941501.png)
![2-{2-[(4-cyanophenyl)amino]-2-oxoethoxy}-N-(4-fluorobenzyl)acetamide](/img/structure/B14941506.png)
![6-(3-tert-butyl-1-methyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14941521.png)
![4-methyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14941533.png)
![1-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-5,5-bis(oxidanylidene)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentane-1-carboxamide](/img/structure/B14941536.png)

![2-[(2-aminophenyl)sulfanyl]-4-chloro-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B14941547.png)
![2-{[(1,1-Dioxidotetrahydrothiophen-2-yl)methyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14941555.png)
![Methyl 3,6-diamino-5-cyano-4-(4-ethoxyphenyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B14941561.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14941565.png)
